![molecular formula C17H11F3N2O2 B3012691 (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891381-54-7](/img/structure/B3012691.png)

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

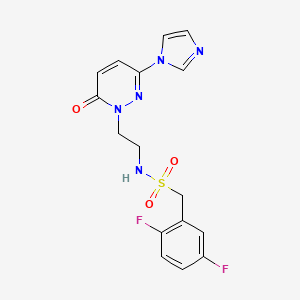

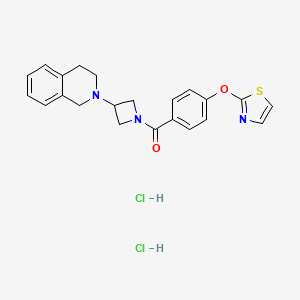

The compound "(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide" is a molecule that appears to be related to a class of organic compounds characterized by the presence of a cyano group (–CN), a hydroxyphenyl group, and a trifluoromethylphenyl group within its structure. The configuration of the molecule is indicated by the "(Z)" prefix, which denotes the cis configuration of the substituents around the carbon-carbon double bond.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N,N'-bis[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]spermidines was investigated, and their fragmentation patterns were analyzed using electrospray tandem mass spectrometry (ESI-MS/MS) . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques. For example, the crystal structure of "(Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid" was determined, confirming the cis configuration and revealing the presence of a hydrogen-bonded dimer with different conformations of the molecules in the asymmetric unit . This information could be indicative of the potential molecular interactions and conformations that "(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide" may exhibit.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been studied. For instance, the acid-catalyzed isomerization of N,N'-bis[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]spermidines by the Zip reaction was observed under mass-spectral conditions . This suggests that the compound may also undergo similar isomerization reactions under certain conditions, which could be relevant for its chemical behavior and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized. For example, "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate" was synthesized and characterized, with its crystal structure determined and spectrometric identifications provided using IR, UV, and NMR techniques . The compound was found to exist as the enamine tautomer in the solid state, with specific bond distances measured. These characterizations provide insights into the potential properties of "(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide", such as its tautomeric forms, bond distances, and hydrogen bonding capabilities.

Scientific Research Applications

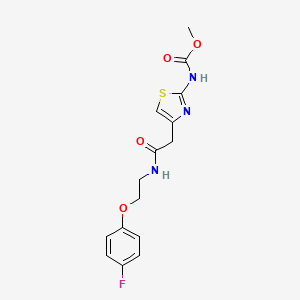

1. Bruton's Tyrosine Kinase Inhibition

Compounds structurally similar to (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, such as 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide and others, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). This inhibition is significant in the context of various pharmacological applications, especially in the treatment of B-cell disorders (Ghosh et al., 2000).

2. Dihydroorotate Dehydrogenase Inhibition

Research has shown that analogs of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine nucleotide synthesis. This inhibition has implications for immune cell function, offering potential applications in immunosuppression (Knecht & Löffler, 1998).

3. Epidermal Growth Factor Receptor Inhibition

Several analogs of the compound , like 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide, have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR). This receptor plays a key role in various cancers, making these compounds potential candidates for anti-cancer therapies (Ghosh, Zheng, & Uckun, 1999).

4. Polymeric Material Development

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives can play a role in the development of heat-resistant polymeric materials. Studies have focused on synthesizing polyamides with terminal cyano groups for enhanced thermal stability and resistance, finding potential applications in high-performance materials (Yu et al., 2009).

5. Renewable Building Blocks in Polymer Synthesis

The compound has been explored as a renewable building block in enhancing the reactivity of hydroxyl-bearing molecules in polymer synthesis. Its derivatives can provide specific properties like benzoxazine to aliphatic hydroxyl-bearing compounds, paving the way for a multitude of applications in material science (Trejo-Machin et al., 2017).

6. Corrosion Inhibition

Some synthetic acrylamide derivatives of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide have shown potential as effective corrosion inhibitors for metals in acidic environments, indicating their utility in industrial applications (Abu-Rayyan et al., 2022).

properties

IUPAC Name |

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)14-6-1-2-7-15(14)22-16(24)12(10-21)8-11-4-3-5-13(23)9-11/h1-9,23H,(H,22,24)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMFPFLDOXTGFZ-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)